5-Fluoro-2-mercaptobenzoic acid

Description

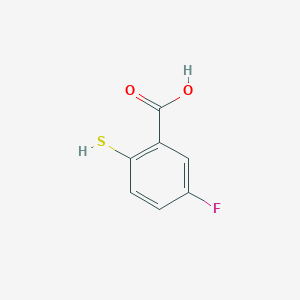

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOZOINWBSJTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382615 | |

| Record name | 5-Fluoro-2-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120121-07-5 | |

| Record name | 5-Fluoro-2-mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120121-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-mercaptobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 5 Fluoro 2 Mercaptobenzoic Acid

Development of High-Yielding Synthetic Routes to 5-Fluoro-2-mercaptobenzoic Acid

The primary and most established route to this compound involves a multi-step sequence commencing from readily available precursors. A common starting material is 2-amino-5-fluorobenzoic acid , also known as 5-fluoroanthranilic acid. The synthesis of this precursor is well-documented, often starting from 4-fluoroaniline (B128567) . One reported method involves the condensation of 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to yield N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. This intermediate then undergoes cyclization in concentrated sulfuric acid to form 5-fluoro-1H-indole-2,3-dione , which is subsequently oxidized with hydrogen peroxide under alkaline conditions to afford 2-amino-5-fluorobenzoic acid. google.com

Another viable precursor is 5-fluoro-2-nitrobenzoic acid . This can be synthesized by the nitration of 3-fluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures, with reported yields of up to 97%. organic-chemistry.org The nitro group can then be reduced to an amino group, for instance, through catalytic hydrogenation using a platinum-on-carbon catalyst, to yield 2-amino-5-fluorobenzoic acid. google.com

The key transformation to introduce the mercapto group is the diazotization of the amino group of 2-amino-5-fluorobenzoic acid, followed by a Sandmeyer-type reaction. Specifically, the Leuckart thiophenol reaction is a classical and effective method. organic-chemistry.orgwikipedia.org This reaction involves the formation of a diazonium salt from the aromatic amine, which is then reacted with a xanthate, such as potassium ethyl xanthate. The resulting aryl xanthate is subsequently hydrolyzed under alkaline conditions to furnish the desired thiophenol.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Compound | Starting Material(s) | Key Transformation(s) |

| 2-Amino-5-fluorobenzoic acid | 4-Fluoroaniline | Condensation, Cyclization, Oxidation google.com |

| 5-Fluoro-2-nitrobenzoic acid | 3-Fluorobenzoic acid | Nitration organic-chemistry.org |

Mercaptylation and Fluorination Strategies in the Synthesis of Benzoic Acid Derivatives

The introduction of mercapto and fluoro groups onto a benzoic acid scaffold requires strategic synthetic planning. Fluorination is often achieved early in the synthetic sequence, as direct fluorination of complex molecules can be challenging and may lead to a mixture of products. Starting with a fluorinated precursor like 3-fluorobenzoic acid or 4-fluoroaniline is a common and effective strategy.

Mercaptylation, the introduction of a thiol (-SH) group, can be accomplished through several methods. As mentioned, the Leuckart thiophenol reaction, which proceeds via a diazonium salt intermediate, is a powerful tool for converting an amino group to a mercapto group. organic-chemistry.orgwikipedia.org This method is particularly useful for aromatic compounds.

An alternative approach to installing the thiol group is through nucleophilic aromatic substitution (SNAr) on a suitable precursor. For instance, a compound with a good leaving group, such as a halogen, at the 2-position of 5-fluorobenzoic acid could theoretically be displaced by a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea. However, the reactivity of the leaving group and the reaction conditions must be carefully controlled to achieve the desired transformation without side reactions.

Optimization of Reaction Conditions and Catalyst Systems for this compound Production

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step.

In the nitration of 3-fluorobenzoic acid, controlling the temperature is crucial. The reaction is typically carried out at 0°C to minimize the formation of undesired isomers. organic-chemistry.org The choice of nitrating agent, a mixture of fuming nitric acid and concentrated sulfuric acid, ensures efficient conversion.

For the diazotization of 2-amino-5-fluorobenzoic acid, the reaction is performed at low temperatures (typically 0-5°C) to ensure the stability of the diazonium salt. The choice of the sulfur nucleophile in the subsequent Sandmeyer-type reaction is also critical. While various sulfur reagents can be used, xanthates are commonly employed in the Leuckart reaction to provide good yields of the corresponding thiophenol after hydrolysis.

Catalyst systems play a vital role in certain transformations. For example, in the reduction of 5-fluoro-2-nitrobenzoic acid to 2-amino-5-fluorobenzoic acid, a platinum-on-carbon catalyst is effective for the hydrogenation reaction. google.com The catalyst loading, hydrogen pressure, and solvent all influence the reaction rate and yield.

Alternative Precursors and Novel Synthetic Paradigms for Thiobenzoic Acids

While the diazotization of aminobenzoic acids remains a primary route, researchers are exploring alternative strategies for the synthesis of thiobenzoic acids, including this compound.

One such strategy is the Newman-Kwart rearrangement . wikipedia.orgorganic-chemistry.org This reaction involves the thermal or catalytically-induced intramolecular rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate. The S-aryl thiocarbamate can then be hydrolyzed to yield the corresponding thiophenol. This pathway would involve the initial conversion of a phenol, such as 5-fluorosalicylic acid , to an O-aryl thiocarbamate. 5-Fluorosalicylic acid itself can be synthesized from 4-fluorophenol. researchgate.net While this method avoids the use of potentially unstable diazonium salts, it often requires high temperatures for the rearrangement, although catalytic versions that proceed under milder conditions are being developed. wikipedia.orgorganic-chemistry.org

Another potential precursor could be 5-fluoro-2-halobenzoic acid . The direct thiolation of such a compound with a sulfur source like sodium hydrosulfide or thiourea, potentially catalyzed by a transition metal, represents a more direct approach. However, the reactivity and selectivity of such reactions would need to be carefully optimized.

The development of catalytic C-H activation/thiolation reactions is an emerging area that could provide a novel and highly efficient route to thiobenzoic acids. This approach would involve the direct functionalization of a C-H bond at the 2-position of 5-fluorobenzoic acid with a sulfur-containing reagent, obviating the need for pre-functionalized substrates. While still in the early stages of development for this specific class of compounds, this strategy holds significant promise for future synthetic efforts.

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Mercaptobenzoic Acid

Thiol Group Reactivity: Oxidation, Alkylation, and Disulfide Formation Mechanisms

The thiol (-SH) group is a potent nucleophile and is readily susceptible to oxidation, making it a hub of chemical reactivity on the molecule. Its behavior is central to many synthetic applications of 5-fluoro-2-mercaptobenzoic acid.

The oxidation of thiols to disulfides is a fundamental and common transformation. In the case of this compound, this reaction leads to the formation of a dimeric species, 2,2'-dithiobis(5-fluorobenzoic acid). This process is typically an oxidative coupling, where two thiol molecules are linked by a disulfide (-S-S-) bond.

The mechanism often involves the initial formation of a thiolate anion (ArS⁻), which is a more potent nucleophile than the neutral thiol. This thiolate can then be oxidized by a variety of reagents, including mild oxidizing agents like oxygen (often catalyzed by metal ions), hydrogen peroxide, or halogens. In the presence of metal ions, such as in reactions involving alkaline earth metals, the oxidation of the parent 2-mercaptobenzoic acid to 2,2'-dithiobis(benzoic acid) has been observed to occur spontaneously under mild, slightly basic conditions. nih.gov The reaction proceeds via the formation of a thiolate which then undergoes oxidation to the disulfide.

A representative reaction is shown below:

2 (this compound) + [O] → 2,2'-Dithiobis(5-fluorobenzoic acid) + H₂O

The fluorine atom at the 5-position, being electron-withdrawing, increases the acidity of the thiol group, facilitating the formation of the thiolate anion and potentially influencing the rate of oxidation compared to the non-fluorinated analogue.

The thiol group, particularly in its deprotonated thiolate form, is an excellent nucleophile capable of participating in nucleophilic aromatic substitution (SNAr) reactions. acsgcipr.org In this context, the thiolate of this compound can attack an electron-deficient aromatic ring, displacing a suitable leaving group, typically a halide. acs.orgnih.gov

For an SNAr reaction to proceed, the target aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. acsgcipr.org

A general mechanism involves two main steps:

Addition: The nucleophilic thiolate attacks the carbon atom bearing the leaving group on the activated aryl halide, forming the resonance-stabilized Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final aryl thioether product.

A typical SNAr reaction involving the thiolate of this compound can be represented as follows:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | 1-Chloro-2,4-dinitrobenzene | K₂CO₃ | DMAc | S-(2,4-Dinitrophenyl)-5-fluoro-2-mercaptobenzoic acid |

This reactivity allows for the synthesis of complex diaryl thioethers, where the this compound moiety is appended to another aromatic system. jst.go.jp

Carboxylic Acid Group Reactivity: Esterification, Amidation, and Decarboxylation Pathways

The carboxylic acid group (-COOH) is another key site for functionalization, allowing for the formation of esters, amides, and undergoing decarboxylation under specific conditions.

Esterification: this compound can be converted to its corresponding esters via reactions with alcohols, typically under acidic catalysis (Fischer esterification). The reaction is an equilibrium process, driven to completion by using an excess of the alcohol or by removing water as it is formed. wikipedia.org Kinetic studies on benzoic acid esterification show the reaction is typically first-order with respect to the carboxylic acid. sigmaaldrich.com The electron-withdrawing fluorine atom can influence the electrophilicity of the carbonyl carbon, affecting reaction rates. nih.gov

Amidation: The formation of amides from this compound can be achieved by reacting it with amines. Due to the moderate reactivity of carboxylic acids, this transformation often requires the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.govnih.gov These reagents activate the carboxylic acid by forming a more reactive intermediate, which is then readily attacked by the amine nucleophile. A one-pot method has been developed for the parent 2-mercaptobenzoic acid, where amide coupling is followed by acylation of the thiol group to prevent the formation of disulfide side products. nih.gov

Decarboxylation: The removal of the carboxyl group as CO₂ from fluorinated benzoic acids is a known transformation, though it often requires harsh conditions. science.gov For polyfluorinated benzoic acids, decarboxylation can be achieved by heating in the presence of a copper catalyst in solvents like quinoline. nih.gov For less activated acids, radical decarboxylation can be induced photochemically in the presence of copper catalysts at significantly lower temperatures than conventional thermal methods. acs.org However, for simple benzoic acids, decarboxylation rates are generally slow at temperatures around 400°C unless activated by ortho or para substituents. science.gov

Influence of Fluorine Substitution on Reaction Kinetics and Selectivity

The fluorine atom at the C-5 position exerts a significant electronic influence on the reactivity of the entire molecule through its strong electron-withdrawing inductive effect (-I) and weaker electron-donating mesomeric effect (+M).

Acidity: The -I effect of fluorine increases the acidity of both the carboxylic acid and the thiol group. By stabilizing the resulting carboxylate and thiolate conjugate bases, fluorine facilitates their formation. This enhanced acidity can increase the rate of reactions where the deprotonated species is the active nucleophile, such as in SNAr reactions mediated by the thiolate. jst.go.jp

Nucleophilicity: While fluorine's electron-withdrawing nature increases the acidity of the thiol, it consequently decreases the nucleophilicity of the resulting thiolate anion compared to its non-fluorinated counterpart. This is because the electron density on the sulfur atom is reduced.

Electrophilicity of the Ring: The fluorine atom deactivates the aromatic ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr). This effect is particularly pronounced for nucleophilic attack at the positions ortho and para to the fluorine atom.

Reaction Rates: In esterification reactions, the electron-withdrawing fluorine atom makes the carbonyl carbon more electrophilic, which can lead to an increase in the reaction rate. nih.gov Conversely, in reactions where the aromatic ring itself acts as a nucleophile, the rate would be decreased. Studies on fluorinated aromatic thiols have shown that fluorination can significantly alter electron transfer properties at molecule-metal interfaces. acs.org

Exploration of Novel Transformations and Functionalizations of the Aromatic Core

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of more complex heterocyclic structures.

One notable transformation is the synthesis of thioxanthones. Conventional methods involve the condensation of a 2-mercaptobenzoic acid with an arene, followed by an acid-catalyzed intramolecular cyclization (electrophilic acylation). acsgcipr.org Using this compound in this sequence would provide a direct route to fluorinated thioxanthone derivatives, which are valuable scaffolds in medicinal and materials chemistry. researchgate.net

Another potential transformation is the iron-catalyzed oxidative coupling with anilines to form benzothiazoles. This type of reaction involves the coupling of an ortho-substituted aniline (B41778) with a partner molecule, and the ortho-mercapto-aniline structural motif within this compound (after amidation and reduction) could potentially be utilized in similar cyclization strategies to build fused heterocyclic systems. youtube.com

Derivatives and Analogues of 5 Fluoro 2 Mercaptobenzoic Acid: Design, Synthesis, and Structure Activity Relationship Studies

Systematic Synthesis of Substituted 5-Fluoro-2-mercaptobenzoic Acid Derivatives

The synthesis of derivatives from this compound primarily leverages the reactivity of its three key functional regions: the carboxylic acid group, the thiol group, and the aromatic ring. A systematic approach to creating a diverse library of derivatives involves the selective modification of these sites.

The carboxylic acid group is readily converted into a variety of functional groups. For instance, esterification can be achieved under standard Fischer conditions using an alcohol in the presence of an acid catalyst. Amide derivatives, which are of significant interest in medicinal chemistry, can be synthesized by first converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.

The thiol group offers another avenue for derivatization. It can be alkylated to form thioethers or oxidized to form disulfides and sulfonic acids. The formation of thioethers can be accomplished through reaction with alkyl halides in the presence of a base. Furthermore, the thiol group can participate in addition reactions to α,β-unsaturated carbonyl compounds in a Michael-type addition.

Modification of the aromatic ring itself presents a greater challenge due to the existing substitution pattern but can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the ortho, para-directing thiol and the meta-directing carboxylic acid, influenced by the ortho, para-directing fluorine) will guide the position of new substituents.

A summary of potential synthetic transformations is presented in the table below.

| Target Derivative | Reagents and Conditions | Functional Group Modified |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid |

| Amides | 1. SOCl₂ or (COCl)₂ 2. Amine | Carboxylic Acid |

| Thioethers | Alkyl Halide, Base (e.g., K₂CO₃) | Thiol |

| Disulfides | Mild Oxidizing Agent (e.g., I₂, H₂O₂) | Thiol |

| Sulfonic Acids | Strong Oxidizing Agent (e.g., KMnO₄) | Thiol |

Creation of Sulfur-Containing Heterocyclic Systems from this compound

This compound is a valuable precursor for the synthesis of various sulfur-containing heterocyclic systems, particularly those of pharmaceutical relevance such as benzothiazines and thioxanthenones. The construction of these ring systems typically involves intramolecular cyclization reactions, capitalizing on the proximity of the reactive thiol and carboxylic acid functionalities.

For example, the synthesis of thioxanthenone derivatives can be initiated by the reaction of this compound with a suitably activated benzene (B151609) derivative. The resulting thioether can then undergo an intramolecular Friedel-Crafts acylation, where the carboxylic acid attacks the adjacent aromatic ring to form the tricyclic thioxanthenone core.

Another important class of heterocycles, the benzothiazines, can be accessed through condensation reactions. For instance, reaction with α-halo ketones can lead to the formation of a thioether intermediate, which can then cyclize via an intramolecular aldol-type condensation to furnish the benzothiazine ring system. The fluorine substituent on the benzothiazine ring is expected to modulate the physicochemical and biological properties of the resulting molecule.

The general strategies for heterocycle synthesis are outlined below:

| Heterocyclic System | General Synthetic Approach |

| Thioxanthenones | Intermolecular thioether formation followed by intramolecular Friedel-Crafts acylation. |

| Benzothiazines | Condensation with bifunctional reagents (e.g., α-halo ketones) leading to sequential S-alkylation and intramolecular cyclization. |

Conformational Analysis and Stereochemical Control in Derivative Synthesis

The three-dimensional conformation of this compound derivatives plays a critical role in their interaction with biological targets. The presence of the fluorine atom and the sulfur-containing group can significantly influence the preferred conformation of the molecule. Conformational analysis of these derivatives can be carried out using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (analyzing coupling constants and nuclear Overhauser effects), and computational modeling. nih.gov For instance, the substitution on the sulfur atom can lead to restricted rotation around the C-S bond, resulting in distinct conformational isomers.

Stereochemical control is a crucial aspect when synthesizing chiral derivatives of this compound. nih.gov If a substituent introduced at the sulfur atom or on a group attached to the carboxylic acid creates a chiral center, enantioselective or diastereoselective synthetic methods are required to obtain the desired stereoisomer. This can be achieved by using chiral auxiliaries, asymmetric catalysts, or by starting from enantiomerically pure building blocks. For example, in the synthesis of chiral thioethers, the use of a chiral alkylating agent or a chiral phase-transfer catalyst can lead to the preferential formation of one enantiomer. The absolute stereochemistry of the products can be determined by techniques such as X-ray crystallography or chiral chromatography.

Design Principles for Modulating Reactivity and Biological Activity through Structural Modifications

The design of novel derivatives of this compound with enhanced biological activity is guided by structure-activity relationship (SAR) studies. nih.govresearchgate.netmdpi.com These studies systematically explore how modifications to the chemical structure affect the biological properties of the molecule.

The thiol and carboxylic acid groups are key interaction points with biological macromolecules. Converting the carboxylic acid to an amide, for instance, introduces a hydrogen bond donor and acceptor, which can lead to new interactions with a target protein. Similarly, modifying the group attached to the sulfur atom can alter the steric and electronic profile of this region, potentially leading to improved binding affinity or selectivity. nih.govnih.gov

The principles of isosteric and bioisosteric replacement are also valuable design tools. For example, the carboxylic acid group could be replaced with other acidic moieties, such as a tetrazole, to improve metabolic stability or cell permeability.

A hypothetical SAR study could involve the synthesis of a library of amide derivatives with varying substituents on the nitrogen atom and evaluating their inhibitory activity against a specific enzyme. The results of such a study would provide valuable insights into the structural requirements for optimal activity and guide the design of the next generation of compounds.

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Amide formation from carboxylic acid | Altered hydrogen bonding capacity, modified solubility | Introduction of N-H and C=O groups for new interactions |

| Alkylation of thiol | Increased lipophilicity, altered steric profile | Probing hydrophobic pockets in a binding site |

| Introduction of further ring substituents | Modified electronic properties and solubility | Fine-tuning of pKa and logP for improved pharmacokinetics |

| Bioisosteric replacement of carboxylate | Improved metabolic stability, altered pKa | Enhancing drug-like properties |

Coordination Chemistry and Metallosupramolecular Architectures of 5 Fluoro 2 Mercaptobenzoic Acid

5-Fluoro-2-mercaptobenzoic Acid as a Ligand in Transition Metal Complexation

There is no available literature that describes the synthesis, isolation, or characterization of discrete transition metal complexes using this compound as a ligand. The compound possesses two primary coordinating groups: a carboxylate (-COOH) and a thiol (-SH). In theory, it could act as a bidentate ligand, coordinating to a metal center through the oxygen and sulfur atoms, a behavior observed in the related, non-fluorinated compound, thiosalicylic acid. The presence of the electron-withdrawing fluorine atom at the 5-position would be expected to influence the electronic properties of the aromatic ring and the acidity of both the carboxylic and thiol groups, thereby modulating the stability and reactivity of any potential metal complexes. However, no experimental studies have been published to confirm or investigate these potential properties.

Spectroscopic and Structural Elucidation of Metal-Ligand Binding Modes

As no transition metal complexes of this compound have been synthesized and reported, there is no corresponding spectroscopic or structural data available. Consequently, information regarding its metal-ligand binding modes, such as bond lengths, bond angles, and coordination geometry, is entirely absent from the scientific record. Techniques typically used for such elucidation, including X-ray crystallography, infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, have not been applied, as there are no documented complexes to study.

Catalytic Applications of this compound-Derived Metal Complexes

The absence of any reported metal complexes derived from this compound means that there are no studies on their potential catalytic applications. Research into the catalytic activity of metal complexes is contingent on their successful synthesis and characterization. Therefore, the potential for these hypothetical complexes to act as catalysts in reactions such as oxidations, reductions, or cross-coupling reactions remains unexplored.

Applications in Medicinal Chemistry and Drug Discovery Through 5 Fluoro 2 Mercaptobenzoic Acid and Its Derivatives

Utility as a Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients

While specific examples of marketed active pharmaceutical ingredients (APIs) directly synthesized from 5-fluoro-2-mercaptobenzoic acid are not prominently documented in publicly available literature, the utility of fluorinated benzoic acid derivatives, in general, is well-established in drug discovery. For instance, the related compound, 5-fluoro-2-methylbenzoic acid, is a known intermediate in the synthesis of benzamide (B126) derivatives that have been investigated as HIV-1 integrase inhibitors. ossila.com The structural motifs present in this compound, namely the fluorinated phenyl ring and the reactive thiol and carboxylic acid groups, are features found in various biologically active compounds, suggesting its potential as a key starting material for a range of APIs. The strategic placement of a fluorine atom can significantly influence a molecule's metabolic stability and binding affinity, making fluorinated intermediates like this one highly sought after in the design of new drugs. nih.gov

Investigation of Derivatives as Enzyme Inhibitors and Receptor Modulators

The core structure of this compound is a scaffold that can be elaborated to create potent and selective enzyme inhibitors and receptor modulators. The introduction of fluorine is a common strategy in drug design to enhance metabolic stability and binding interactions. nih.gov

Research into related structures highlights the potential of this chemical class:

α-Glucosidase Inhibitors: In a study focused on developing new treatments for diabetes, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these compounds demonstrated significantly greater potency than the reference drug, acarbose (B1664774). Notably, compounds 3d , 3f , and 3i from the study exhibited IC₅₀ values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively, indicating a substantial improvement in inhibitory activity over acarbose (IC₅₀ = 569.43 ± 43.72 μM). nih.gov Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors of the enzyme. nih.gov

Tyrosinase Inhibitors: Derivatives of 2-mercaptomethylbenzo[d]imidazole have been explored as tyrosinase inhibitors for their potential application as anti-melanogenic agents. nih.gov In this series, the introduction of an electron-withdrawing fluorine atom at the 5-position of the benzo[d]imidazole ring resulted in a compound with an IC₅₀ value of 16.29 μM against mushroom tyrosinase. nih.gov While this was a slight decrease in activity compared to the unsubstituted parent compound, it was still more potent than the standard inhibitor, kojic acid. nih.gov

The following table summarizes the inhibitory activities of selected derivatives:

Table 1: Enzyme Inhibitory Activity of Related Fluoro-substituted Compounds| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Derivative 3f | α-Glucosidase | 35.83 ± 0.98 | nih.gov |

| Derivative 3d | α-Glucosidase | 49.89 ± 1.16 | nih.gov |

| Derivative 3i | α-Glucosidase | 56.87 ± 0.42 | nih.gov |

| Acarbose (Reference) | α-Glucosidase | 569.43 ± 43.72 | nih.gov |

| 5-Fluoro-2-MMBI derivative | Tyrosinase | 16.29 | nih.gov |

| Kojic Acid (Reference) | Tyrosinase | > 16.29 | nih.gov |

Assessment of Antimicrobial and Antiproliferative Activities of Novel Compounds Derived from this compound

The versatile scaffold of this compound allows for the synthesis of novel compounds with potential antimicrobial and antiproliferative properties. The incorporation of fluorine and a sulfur-containing functional group can lead to molecules with unique biological activities.

Antiproliferative Activity: The antiproliferative potential of derivatives is an active area of research. For example, 3-arylisoquinolinones synthesized using 5-fluoro-2-methylbenzoic acid have shown activity against cancer cells by binding to microtubules, suppressing tubulin polymerization, and inducing apoptosis. ossila.com In another study, novel 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles were synthesized and evaluated for their cytotoxicity against the human A-549 lung carcinoma cell line. nih.govresearchgate.net Some of these compounds displayed promising anticancer activity, with some intermediates showing selectivity for cancer cells over non-cancerous cells. nih.govresearchgate.net Similarly, a series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent antiproliferative activity against various cancer cell lines, with some compounds showing greater efficacy than the approved drug erlotinib (B232) against the MCF-7 breast cancer cell line. nih.gov

Antimicrobial Activity: While direct studies on this compound derivatives are limited, research on analogous structures is informative. For instance, derivatives of the well-known antimicrobial agent 5-fluorouracil (B62378) have been synthesized to improve their efficacy against pathogenic bacteria. nih.gov Specifically, tri-hexylphosphonium substituted derivatives showed considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov Another study on sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold revealed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and various Mycobacterium species. nih.gov

The table below presents antiproliferative data for related compounds:

Table 2: Antiproliferative Activity of Related Fluoro/Chloro-Substituted Compounds| Compound Class | Cancer Cell Line | Activity Metric | Value (nM) | Reference |

|---|---|---|---|---|

| 5-Chloro-indole-2-carboxylate (3b) | MCF-7 (Breast) | IC₅₀ | 32 | nih.gov |

| Erlotinib (Reference) | MCF-7 (Breast) | IC₅₀ | 40 | nih.gov |

| 5-Chloro-indole-2-carboxylate (3a) | MCF-7 (Breast) | IC₅₀ | < 35 (GI₅₀) | nih.gov |

| 5-Chloro-indole-2-carboxylate (3e) | LOX-IMVI (Melanoma) | IC₅₀ | 960 | nih.gov |

| Staurosporine (Reference) | LOX-IMVI (Melanoma) | IC₅₀ | 7100 | nih.gov |

Rational Design of Bioactive Molecules Incorporating the Fluoro-Mercaptobenzoic Acid Scaffold

The this compound scaffold provides a robust platform for the rational design of new bioactive molecules. Its distinct functional groups—the carboxylic acid, the thiol, and the fluoro-substituted aromatic ring—offer multiple points for chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Rational drug design strategies that could leverage this scaffold include:

Scaffold Hopping: This technique involves replacing a central molecular core with a structurally different one while maintaining similar biological activity. The this compound core could serve as a novel scaffold to mimic the pharmacophore of existing drugs, potentially leading to compounds with improved properties such as enhanced metabolic stability or better patentability. niper.gov.in For example, replacing a known biologically active ring system with the fluoro-mercaptobenzoic acid moiety could generate new chemical entities.

Structure-Based Drug Design: If the target protein structure is known, the this compound scaffold can be used to design ligands that fit precisely into the active site. The thiol group can act as a strong coordinating agent for metal ions in metalloenzymes or form covalent bonds with cysteine residues. The carboxylic acid can form key hydrogen bonds, and the fluorophenyl ring can engage in hydrophobic or π-stacking interactions. Molecular docking simulations can be employed to predict the binding modes and affinities of designed derivatives, guiding synthetic efforts toward more potent compounds. nih.gov

Fragment-Based Drug Discovery (FBDD): The this compound molecule itself, or smaller fragments thereof, can be used in FBDD campaigns. This approach involves screening small, low-complexity molecules (fragments) that bind weakly to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. The fluorinated benzoic acid portion is a common fragment used in such discovery efforts. ossila.com

The combination of the fluorine atom's ability to modulate pKa and improve metabolic stability, along with the versatile reactivity of the thiol and carboxylic acid groups, makes this compound a highly attractive starting point for the rational design of the next generation of therapeutic agents. nih.govresearchgate.net

Applications in Advanced Materials Science Leveraging 5 Fluoro 2 Mercaptobenzoic Acid Moieties

Incorporation into Polymeric Materials for Enhanced Functional Properties

While the direct polymerization of 5-Fluoro-2-mercaptobenzoic acid is not extensively documented, its distinct functional groups offer significant potential for incorporation into polymeric structures through various synthetic strategies. These methods include grafting onto existing polymer backbones and the synthesis of novel monomers for polymerization.

Research into analogous compounds, such as 2-mercaptobenzoic acid and 4-mercaptobenzoic acid, has demonstrated successful covalent attachment to biopolymers like chitosan (B1678972). nih.govresearchgate.netresearchgate.net In these studies, the carboxylic acid group of the mercaptobenzoic acid is activated and conjugated to the primary amine groups of the chitosan backbone. nih.govresearchgate.net This "thiolation" process has been shown to dramatically enhance the mucoadhesive properties of the polymer, with one study reporting a 90-fold increase in mucoadhesion compared to unmodified chitosan. researchgate.net The thiol groups introduced onto the polymer are capable of forming disulfide bonds with cysteine-rich subdomains in mucus, leading to stronger and more prolonged adhesion. nih.gov

Furthermore, monomers containing both thiol and fluorinated aromatic functionalities have been successfully polymerized. For instance, thiol-functionalized polynorbornenes, including those with trifluoromethylthio-phenyl groups, have been synthesized via Ring-Opening Metathesis Polymerization (ROMP). mdpi.com These polymers have shown high efficacy in adsorbing heavy metal ions from aqueous solutions, with the thiol groups providing strong binding sites for the metals. mdpi.com This demonstrates a pathway for creating functional polymers where the fluorinated thiol moiety is integral to the polymer's performance.

Advanced polymerization and modification techniques like "thiol-ene" and "thiol-yne" click chemistry also provide a versatile platform for incorporating such functionalities. nih.govresearchgate.net These methods allow for the efficient post-polymerization modification of polymer brushes and particles, enabling the attachment of thiol-containing molecules like this compound to create surfaces with specific properties, such as pH-responsiveness or sites for bioconjugation. nih.gov

Interactive Table: Strategies for Incorporating Mercaptobenzoic Acid Moieties into Polymers

| Incorporation Strategy | Polymer System Example | Key Functional Group Utilized | Resulting Enhanced Property | Reference(s) |

| Grafting-to | 2-Mercaptobenzoic acid on Chitosan | Carboxylic Acid (for amide bond) | Mucoadhesion | nih.govresearchgate.net |

| Monomer Synthesis & Polymerization | Poly(N-4-(trifluoromethylthio)phenyl-exo-norbornene-5,6-dicarboximide) | Thiol-functionalized Monomer | Heavy Metal Adsorption | mdpi.com |

| Post-Polymerization Modification | Thiol-yne "Click" Chemistry on Polymer Brushes | Thiol (for click reaction) | Functional Surfaces (e.g., pH-responsive) | nih.gov |

| Monomer Synthesis & ROP | Lactide-type monomer with protected thiol | Protected Thiol | Polyester with pendant thiol groups | acs.org |

Development of Novel Coatings and Surface Modifiers with Fluorinated Thiolated Benzoic Acid Groups

The combination of a thiol anchor, a functional carboxylic acid, and a low-energy fluorinated ring makes this compound an excellent candidate for developing high-performance coatings and surface modifiers. These coatings can impart properties such as hydrophobicity, corrosion resistance, and tailored chemical reactivity.

The thiol group provides strong chemisorption to metal surfaces, a critical feature for creating durable and protective films. This principle is widely used in corrosion inhibition. Studies on related compounds like 2-mercaptobenzimidazole (B194830) and 2-mercaptobenzothiazole (B37678) show that they form an adsorbed protective layer on metal surfaces, effectively inhibiting corrosion in acidic environments. nih.govresearchgate.netresearchgate.net The inhibitor molecules adsorb onto the metal, creating a barrier that displaces water and blocks the attack of corrosive species. mdpi.com The presence of heteroatoms like sulfur and the π-electrons of the aromatic ring are crucial for this adsorption process. researchgate.netmdpi.com

The fluorinated component of the molecule is key to modifying surface energy. Fluorinated self-assembled monolayers (F-SAMs) and coatings are known to create highly repellent surfaces with low coefficients of friction due to the very low surface energy of fluorocarbon chains. researchgate.netacs.org This leads to coatings that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). mdpi.comresearchgate.net Thiol-ene click chemistry has been effectively used to create hydrophobic coatings by functionalizing surfaces with fluorinated thiols, demonstrating a practical route to such materials. nih.govnih.gov

The carboxylic acid group adds another layer of functionality. It can be used to cross-link the coating, enhancing its mechanical durability, or to introduce pH-responsive behavior. For example, UV-curable polyurethane coatings have been developed by incorporating fluorinated monomers and multifunctional thiol crosslinkers, resulting in materials with enhanced hydrophobicity and mechanical strength. mdpi.com

Interactive Table: Functional Roles of Moieties in Advanced Coatings

| Molecular Moiety | Primary Function in Coating | Resulting Property | Example Application | Reference(s) |

| Thiol (-SH) | Strong chemisorption to metal substrates | Adhesion, Barrier formation | Corrosion Inhibition | nih.govyoutube.com |

| Fluorinated Ring (-C₆H₃F) | Lowers surface energy | Hydrophobicity, Oleophobicity | Water/Oil Repellent Surfaces | researchgate.netacs.orgmdpi.com |

| Carboxylic Acid (-COOH) | Cross-linking, pH-sensitivity, further functionalization | Durability, Stimuli-responsiveness | Smart Coatings | mdpi.com |

| Combined System | Multi-functional surface modification | Enhanced CO₂ Reduction | Gas Diffusion Electrodes | rsc.org |

Formation of Self-Assembled Monolayers (SAMs) for Surface Functionalization and Sensing

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate, providing a powerful method to precisely control the physicochemical properties of surfaces at the molecular level. Molecules like this compound are ideal for SAM formation on noble metal surfaces, particularly gold, due to the strong affinity of the thiol group for the substrate. rsc.orgnih.gov

The formation process involves the chemisorption of the thiol headgroup onto the gold surface, leading to a highly organized, single-molecule-thick layer. rsc.org The properties of the resulting surface are then dictated by the terminal functional groups and the packing of the molecular backbones. A detailed study of SAMs formed from the analogous 4-mercaptobenzoic acid (MBA) on gold revealed that the terminal carboxylic acid groups engage in intermolecular hydrogen bonding, which significantly influences the structure and stability of the monolayer. acs.org This hydrogen bonding network leads to a higher packing density compared to SAMs of thiophenol (which lacks the carboxyl group). acs.org

The introduction of a fluorine atom into the aromatic ring, as in this compound, would further tailor the properties of the SAM. Fluorination is known to reduce the surface energy, which would affect the wettability and adhesive characteristics of the surface. researchgate.net Additionally, the high electronegativity of fluorine can alter the electronic properties of the monolayer, which is particularly relevant for applications in molecular electronics and sensing. The stability of such SAMs can, however, be influenced by environmental factors. For example, SAMs of 4-mercaptobenzoic acid can degrade over time in certain solvents or upon exposure to electrochemical stress. acs.orgnih.gov

The ability to create well-defined surfaces with specific chemical functionalities (e.g., carboxylic acid) makes these SAMs excellent platforms for chemical and biological sensors. The terminal acid groups can be used to immobilize proteins, DNA, or other recognition elements for detecting specific analytes.

Interactive Table: Comparison of SAMs from Thiophenol and Mercaptobenzoic Acid on Gold

| SAM Molecule | Key Structural Feature | Packing Density (Coverage) | Dominant Intermolecular Interaction | Resulting Surface Property | Reference(s) |

| Thiophenol (TP) | Phenyl ring only | Lowest | Van der Waals | Basic aromatic surface | acs.org |

| 4-Mercaptophenol (MP) | Terminal hydroxyl group | Intermediate | Hydrogen Bonding (OH) | Hydrophilic | acs.org |

| 4-Mercaptobenzoic Acid (MBA) | Terminal carboxyl group | Highest | Hydrogen Bonding (COOH dimers) | Acidic, hydrophilic | acs.org |

| This compound (Predicted) | Fluoro and carboxyl groups | High | Hydrogen Bonding, Dipole-dipole | Low energy, acidic | researchgate.netacs.org |

Role in Nanomaterial Synthesis and Surface Engineering

Surface engineering is critical for harnessing the unique properties of nanomaterials for applications ranging from biomedicine to catalysis. utwente.nl this compound serves as an excellent "ligand" or "capping agent" for modifying the surface of various nanoparticles, including metallic nanoparticles (e.g., gold) and semiconductor quantum dots.

The thiol group acts as a robust anchor, binding strongly to the nanoparticle surface. This is a widely used strategy for functionalizing gold nanoparticles (AuNPs). rsc.org The carboxylic acid terminus provides a versatile handle for subsequent modifications. For instance, AuNPs functionalized with 4-mercaptobenzoic acid have been used to improve the attachment of microorganisms to electrodes in microbial fuel cells. rsc.org In other applications, the carboxylic acid can be used to attach drugs or targeting biomolecules, or it can impart pH-responsive behavior to the nanoparticles. Mercaptoundecanoic acid-functionalized AuNPs, for example, aggregate and re-disperse in response to pH changes, a property that can be exploited for recoverable catalysts or sensors. mdpi.com

In the realm of quantum dots (QDs), surface ligands are paramount as they passivate the surface, preventing non-radiative recombination and thus enhancing fluorescence quantum yield, while also providing colloidal stability. utwente.nlnih.gov Thiol-based ligands are commonly used to cap QDs. acs.organl.gov The presence of a fluorinated aromatic ring, as in this compound, can influence the electronic energy levels at the nanoparticle-ligand interface, offering a way to fine-tune the optical and electronic properties of the quantum dot. nih.gov

Interactive Table: Applications of Mercapto-Acid Moieties in Nanomaterial Engineering

| Nanomaterial | Ligand Example | Role of Ligand | Application | Reference(s) |

| Gold Nanoparticles (AuNPs) | 4-Mercaptobenzoic Acid | Surface functionalization for microbial attachment | Microbial Fuel Cells | rsc.org |

| Gold Nanoparticles (AuNPs) | Mercaptosuccinic Acid | Chelation of metal ions, inducing aggregation | Colorimetric Sensing (Fe³⁺) | mdpi.com |

| Gold Nanoparticles (AuNPs) | Mercaptoundecanoic Acid | Imparting pH-responsive aggregation | Reusable Catalysis | mdpi.com |

| Cadmium Sulfide (CdS) QDs | General Thiol Ligands | Surface passivation, modulating optical properties | Lighting, Sensing, Imaging | acs.organl.gov |

| Zinc Oxide (ZnO) NPs | 3-Mercaptopropionic Acid | Surface functionalization for drug conjugation | Anticancer Drug Delivery | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Fluoro 2 Mercaptobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Fluoro-2-mercaptobenzoic acid. Key nuclei, including ¹H, ¹³C, and ¹⁹F, are probed to map the connectivity and chemical environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid and thiol groups. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the benzene (B151609) ring. For instance, in a related compound, 4-fluorobenzoic acid, the aromatic protons appear as multiplets in the range of 7.22 to 8.03 ppm in a DMSO solvent. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. For example, in 3-fluorobenzoic acid, the carbon signals, including the carboxyl carbon, appear between 116.0 and 166.0 ppm. rsc.org Similar patterns are expected for this compound, with the fluorine and sulfur substituents influencing the chemical shifts of the adjacent carbon atoms.

¹⁹F NMR: As fluorine is a key component of this molecule, ¹⁹F NMR is a particularly powerful technique. thermofisher.comnih.gov It offers a wide chemical shift range and is highly sensitive to the local electronic environment of the fluorine atom. thermofisher.com The chemical shift of the fluorine atom in this compound provides a direct probe of its environment. For comparison, the ¹⁹F chemical shift for 4-fluorobenzoic acid is reported at -114.14 ppm relative to CFCl₃. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | The exact shifts and coupling constants depend on the solvent and concentration. |

| ¹H (COOH) | > 10 | Singlet (broad) | Often exchanges with D₂O. |

| ¹H (SH) | 3.0 - 5.0 | Singlet (broad) | Position can vary and may exchange with D₂O. |

| ¹³C (Aromatic) | 110 - 140 | Doublet (due to C-F coupling) and Singlet | The carbon attached to fluorine will show a large coupling constant. |

| ¹³C (C-S) | 120 - 130 | Singlet | |

| ¹³C (C-F) | 160 - 170 | Doublet (¹JCF) | |

| ¹³C (COOH) | 165 - 175 | Singlet | |

| ¹⁹F | -110 to -120 | Multiplet | Referenced to CFCl₃. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. Key expected absorptions include:

O-H stretch of the carboxylic acid, which appears as a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, typically a strong, sharp band around 1700 cm⁻¹.

C-F stretch , which gives a strong absorption in the 1250-1000 cm⁻¹ region.

S-H stretch , which is often a weak band around 2550-2600 cm⁻¹.

Aromatic C-H and C=C stretches in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for detecting non-polar bonds. For instance, the S-H and S-S (if dimerization occurs) stretching vibrations can be more readily observed. Surface-enhanced Raman spectroscopy (SERS) has been used to study the acid-base chemistry of the related 2-mercaptobenzoic acid on a silver surface, indicating the potential for this technique in probing the surface interactions of this compound. acs.orgnih.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Thiol | S-H stretch | 2550-2600 | Weak |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Strong |

| Fluoroaromatic | C-F stretch | 1250-1000 | Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. cymitquimica.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula (C₇H₅FO₂S). thermofisher.commdpi.com

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O) and carbon monoxide (CO). For this compound, fragmentation may also involve the loss of the thiol group (-SH) or cleavage of the aromatic ring. Tandem mass spectrometry (MS/MS) can be employed to further elucidate these fragmentation pathways. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal of this compound, if obtainable, can be analyzed to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. This information is invaluable for understanding the packing of molecules in the crystal lattice and for correlating solid-state properties with molecular structure. The crystal structure of the related 2-fluorobenzoic acid has been determined, providing a reference for what might be expected. nih.gov

Chromatographic Separations and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for analyzing non-volatile compounds. rsc.org A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification and purity determination.

Gas Chromatography (GC): For volatile derivatives of this compound, or if the compound is derivatized to increase its volatility, GC can be used. researchgate.net The compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. A mass spectrometer is often used as a detector (GC-MS) to provide both separation and structural information.

Electrochemical Methods for Redox Characterization and Sensing Applications

The presence of the electroactive thiol group makes this compound amenable to electrochemical analysis. cymitquimica.com Techniques such as cyclic voltammetry can be used to study the redox behavior of the thiol/disulfide couple. The oxidation of the thiol group to a disulfide can be observed as an anodic peak, and the reverse reduction may be seen as a cathodic peak. These studies can provide information on the redox potential and the kinetics of the electron transfer process. Furthermore, the ability of the thiol group to adsorb onto metal surfaces, such as gold or silver, makes this compound a candidate for the development of electrochemical sensors. acs.orgnih.gov

Computational Chemistry and Quantum Mechanical Investigations of 5 Fluoro 2 Mercaptobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Acidity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For 5-Fluoro-2-mercaptobenzoic acid, DFT calculations are instrumental in understanding its fundamental properties.

Theoretical studies on analogous compounds, such as 4-mercaptobenzoic acid, have utilized DFT calculations at the B3LYP/6-311++G(**) level of theory to great effect. nih.govdaneshyari.com These studies provide a framework for interpreting the electronic characteristics of mercaptobenzoic acids. The introduction of a fluorine atom at the 5-position is expected to significantly influence the electronic distribution within the molecule due to its high electronegativity.

Electronic Properties and Reactivity Descriptors:

DFT calculations can determine key parameters that describe the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 4-mercaptobenzoic acid, the HOMO-LUMO gap has been theoretically obtained. nih.gov For the 5-fluoro derivative, it is anticipated that the fluorine atom's electron-withdrawing nature would lower the energy of both the HOMO and LUMO, potentially modulating the energy gap and thus the molecule's reactivity profile.

Acidity Prediction:

DFT can also be employed to predict the acidity of the carboxylic acid and thiol protons. By calculating the energies of the neutral molecule and its corresponding conjugate bases (carboxylate and thiolate), the proton affinity and pKa values can be estimated. The electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid proton compared to the non-fluorinated analogue by stabilizing the resulting carboxylate anion.

Molecular Electrostatic Potential (MEP):

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 4-mercaptobenzoic acid, MEP calculations have identified hydrogen bond donors and acceptors. nih.gov In this compound, the MEP would likely show a region of high negative potential around the carboxylic oxygen atoms and the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, the acidic protons of the carboxyl and thiol groups would be regions of positive potential, marking them as sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Based on Analogous Compounds)

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Lowered relative to 2-mercaptobenzoic acid | Inductive effect of fluorine |

| LUMO Energy | Lowered relative to 2-mercaptobenzoic acid | Inductive effect of fluorine |

| HOMO-LUMO Gap | Potentially altered, influencing reactivity | Combined electronic effects |

| Acidity (pKa) | Lower (more acidic) than 2-mercaptobenzoic acid | Electron-withdrawing nature of fluorine |

| MEP Negative Regions | Carboxylic oxygens, fluorine atom | High electronegativity |

| MEP Positive Regions | Carboxylic and thiol hydrogens | Acidic protons |

Molecular Dynamics Simulations to Explore Conformational Landscapes and Interactions

While DFT provides insights into the static electronic structure, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. MD simulations are particularly useful for exploring the conformational flexibility and intermolecular interactions of this compound in different environments.

Studies on substituted benzoic acids in various solvents have demonstrated the power of MD simulations in understanding self-association phenomena, which are crucial for processes like crystallization. ucl.ac.ukbohrium.comacs.org These simulations typically employ force fields like the General Amber Force Field (GAFF) to model the interactions between atoms.

Conformational Analysis:

MD simulations can explore the rotational freedom around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-S bond of the thiol group. This allows for the identification of the most stable conformers and the energy barriers between them. For this compound, intramolecular hydrogen bonding between the thiol hydrogen and the carbonyl oxygen of the carboxylic acid is a possibility that can be investigated through MD.

Intermolecular Interactions and Dimerization:

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Description | Predicted Importance |

| Carboxylic Acid Dimer | Hydrogen bonding between two -COOH groups | High in apolar solvents |

| Solute-Solvent H-Bonding | Hydrogen bonding with polar solvents (e.g., DMSO, water) | High in polar solvents, competes with dimerization |

| Thiol-Thiol Interaction | Weak S-H···S hydrogen bonding | Possible, but weaker than -COOH dimerization |

| π-π Stacking | Stacking of benzene rings | Can contribute to self-assembly |

| C-F···H Interactions | Weak hydrogen bonds involving the fluorine atom | May influence crystal packing and conformation |

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts using DFT has become a standard tool in organic chemistry. acs.orgrsc.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be predicted with reasonable accuracy. For this compound, theoretical calculations can help assign the signals in its complex ¹H and ¹³C NMR spectra. The predicted shifts would reflect the influence of the electron-withdrawing fluorine atom and the electron-donating thiol group on the electronic environment of the different protons and carbons in the benzene ring.

Vibrational Spectroscopy (IR and Raman):

DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. nih.govdaneshyari.com A study on 4-mercaptobenzoic acid has shown good agreement between experimental and calculated vibrational frequencies. nih.govdaneshyari.com For this compound, theoretical spectra can be generated, and the vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. This is particularly useful for identifying characteristic peaks, such as the O-H and S-H stretching of the carboxylic and thiol groups, the C=O stretching of the carboxylic acid, and the C-F stretching vibration.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Predicted Value |

| ¹³C NMR | Carboxylic Carbon (C=O) | ~170 ppm |

| ¹³C NMR | Carbon attached to Fluorine (C-F) | ~160-165 ppm (deshielded) |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12-13 ppm (broad singlet) |

| ¹H NMR | Thiol Proton (-SH) | ~4-5 ppm (singlet) |

| IR | O-H Stretch (carboxylic acid) | ~2500-3300 cm⁻¹ (broad) |

| IR | C=O Stretch | ~1700 cm⁻¹ |

| IR | S-H Stretch | ~2550 cm⁻¹ |

| IR | C-F Stretch | ~1200-1250 cm⁻¹ |

Note: These are approximate values based on known spectra of similar compounds and are subject to variation based on solvent and other conditions.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. ims.ac.jpnih.govchemrxiv.org For this compound, these methods can elucidate its reactivity in various chemical transformations.

Thiol Oxidation:

A known reaction of 2-mercaptobenzoic acid is its oxidation to form 2,2'-dithiobis(benzoic acid) in the presence of metal ions. nih.gov It is highly probable that this compound undergoes a similar oxidation reaction. Quantum chemical calculations can model this process, determining the reaction energetics and the structure of the transition state for the disulfide bond formation. The influence of the fluorine substituent on the reaction barrier can also be assessed.

Other Reactions:

The carboxylic acid and thiol groups, as well as the aromatic ring, offer multiple sites for chemical reactions. Quantum chemical studies can be used to explore various potential reaction pathways, such as esterification, amide formation, or electrophilic aromatic substitution. By calculating the potential energy surface for a given reaction, the most favorable pathway can be identified.

Transition State Theory:

The transition state is the highest energy point along the minimum energy path of a reaction. Its structure and energy determine the activation energy and, consequently, the reaction rate. Computational methods can locate and characterize transition states, providing crucial information for understanding and predicting chemical reactivity. ims.ac.jpyoutube.comresearchgate.net For any proposed reaction of this compound, the corresponding transition state can be computationally modeled to gain a deeper understanding of the reaction kinetics.

Table 4: Potential Reaction Pathways of this compound for Quantum Chemical Study

| Reaction | Description | Information from Quantum Chemistry |

| Thiol Oxidation | Formation of a disulfide-linked dimer | Reaction energy, transition state structure, activation barrier |

| Esterification | Reaction of the carboxylic acid with an alcohol | Reaction mechanism (e.g., Fischer esterification), energetics |

| Nucleophilic Acyl Substitution | Reaction at the carbonyl carbon | Identification of tetrahedral intermediates and transition states |

| Electrophilic Aromatic Substitution | Substitution on the benzene ring | Regioselectivity, influence of substituents on activation barriers |

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-mercaptobenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound (CAS 120121-07-5) typically involves functional group transformations on a benzoic acid scaffold. A common approach is the thiolation of 5-fluoro-2-halobenzoic acid derivatives (e.g., bromo or chloro) via nucleophilic substitution using thiourea or sodium hydrosulfide. For example:

Halogen-Thiol Exchange : React 5-Fluoro-2-bromobenzoic acid with NaSH in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.

Protection-Deprotection : Protect the carboxylic acid group as a methyl ester to avoid side reactions during thiolation, followed by acidic hydrolysis to regenerate the acid .

Key Considerations:

- Solvent Choice : DMF enhances nucleophilicity but may require rigorous purification to remove residuals.

- Temperature Control : Higher temperatures (>100°C) risk decarboxylation or thiol oxidation.

- Purity Validation : Use HPLC (C18 column, UV detection at 254 nm) to confirm >97% purity, as reported in commercial standards .

| Synthetic Route | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Halogen-Thiol Exchange | NaSH, DMF, 80°C, 12h | 60–70% | 95–97% |

| Protection-Deprotection | Methyl ester formation → NaSH → HCl hydrolysis | 50–65% | 90–95% |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer: Spectroscopic Techniques:

- ¹H/¹³C NMR : Confirm the presence of the fluorine substituent (¹⁹F coupling in ¹H NMR) and thiol proton (δ ~3.5–4.0 ppm, broad singlet). The carboxylic acid proton appears as a broad peak at δ ~12–13 ppm .

- FT-IR : Identify S-H stretch (~2550 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretch (~1100 cm⁻¹) .

Chromatographic Methods:

- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (60:40). Retention time ~8–10 minutes .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize with ninhydrin for thiol groups (pink spots) .

Critical Data:

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 187.17 g/mol | |

| Melting Point | 180–185°C (decomposes) | |

| HPLC Purity | ≥97% |

Advanced Research Questions

Q. What are the key factors affecting the stability of this compound in solution, and how can degradation be minimized during long-term storage?

Methodological Answer: The thiol (-SH) group is prone to oxidation, forming disulfide dimers. Stability is influenced by:

- pH : Acidic conditions (pH <3) stabilize the thiol by protonating the -SH group, reducing nucleophilicity.

- Oxygen Exposure : Store under inert gas (N₂/Ar) to prevent oxidation.

- Light : Protect from UV light, which accelerates radical-mediated degradation .

Storage Protocol:

- Prepare stock solutions in degassed, 0.1 M HCl (pH 2) with 1 mM EDTA to chelate metal catalysts.

- Store at –20°C in amber vials with PTFE-lined caps .

Degradation Analysis:

Monitor via LC-MS for disulfide formation (M+2 peak at m/z 373.3).

Q. How do electronic effects of the fluorine substituent influence the acidity of the mercapto group in this compound compared to non-fluorinated analogs?

Methodological Answer: The electron-withdrawing fluorine at the 5-position increases the acidity of both the -SH and -COOH groups.

- pKa Estimation :

Experimental Validation:

- Potentiometric Titration : Titrate in 0.1 M KCl, using a glass electrode to determine dissociation constants.

- DFT Calculations : Compare charge distribution at the -SH group with/without fluorine using Gaussian09 (B3LYP/6-311+G(d,p)) .

Contradictions in Literature:

Discrepancies in reported pKa values may arise from solvent polarity or ionic strength differences. Standardize measurements in aqueous buffers at 25°C .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

Methodological Answer: Discrepancies often stem from:

Purity Variability : Validate compound purity via orthogonal methods (e.g., NMR + HPLC).

Assay Conditions : Control pH, temperature, and reducing agents (e.g., DTT) to stabilize the thiol group .

Structural Confirmation : Use X-ray crystallography to confirm regiochemistry and rule out isomer contamination .

Case Study:

A 2022 study attributed antifungal activity to this compound but later retracted it due to misidentification of a 3-fluoro isomer. Re-analysis with HRMS and NOESY NMR resolved the error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.